molecular formula C17H26N4O4S B2890358 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380070-23-3

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2890358
CAS No.: 2380070-23-3
M. Wt: 382.48
InChI Key: FUOXSDBMCYHJGM-UHFFFAOYSA-N
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Description

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring linked to a piperidine moiety through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Piperidine Moiety: This step involves the synthesis of the piperidine ring, which can be achieved through various methods such as cyclization reactions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced through sulfonation reactions, using reagents like methanesulfonyl chloride.

    Linking the Piperidine and Pyrimidine Rings: This crucial step involves the formation of a methoxy linkage between the piperidine and pyrimidine rings, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-26(23,24)21-10-5-15(6-11-21)16(22)20-9-2-4-14(12-20)13-25-17-18-7-3-8-19-17/h3,7-8,14-15H,2,4-6,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXSDBMCYHJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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